molecular formula C12H17N3O10 B12105304 2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid

2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid

Cat. No.: B12105304
M. Wt: 363.28 g/mol
InChI Key: VPSHHQXIWLGVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid is a complex organic compound with the molecular formula C8H12N2O7. It is known for its role in various biochemical processes and is often used as a reference standard in chemical and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid typically involves the condensation of aspartic acid derivatives. One common method involves the reaction of DL-asparagine monohydrate with specific reagents under controlled conditions to form the desired compound . The reaction is usually carried out in a solvent such as water or ethanol, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes . The compound’s structure allows it to bind to active sites on enzymes, altering their function and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions. Its complex structure allows for diverse interactions with biomolecules, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O10/c13-4(1-7(16)17)10(22)14-5(2-8(18)19)11(23)15-6(12(24)25)3-9(20)21/h4-6H,1-3,13H2,(H,14,22)(H,15,23)(H,16,17)(H,18,19)(H,20,21)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSHHQXIWLGVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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